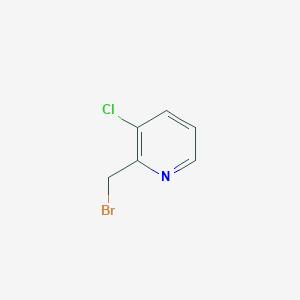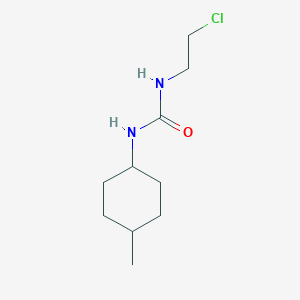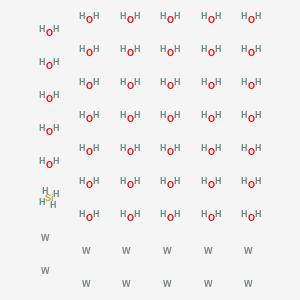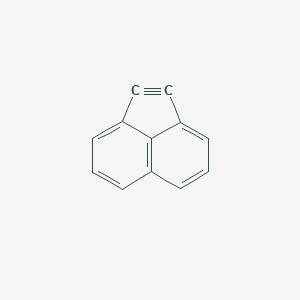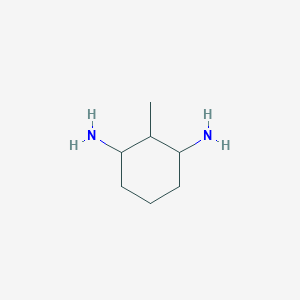
2-Methylcyclohexane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclohexane-1,3-diamine (MCDA) is a diamine compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. MCDA is a cyclic diamine with a molecular weight of 142.25 g/mol and a boiling point of 220-222°C. This compound is used as a building block in various organic synthesis reactions and has been studied extensively for its biological activity.
Mécanisme D'action
The mechanism of action of 2-Methylcyclohexane-1,3-diamine is not fully understood, but it is believed to act by modulating various signaling pathways in the body. 2-Methylcyclohexane-1,3-diamine has been found to inhibit the activity of various enzymes and receptors involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects. Additionally, 2-Methylcyclohexane-1,3-diamine has been found to induce apoptosis in cancer cells by activating various pro-apoptotic proteins.
Biochemical and physiological effects:
2-Methylcyclohexane-1,3-diamine has been found to exhibit various biochemical and physiological effects in animal models. 2-Methylcyclohexane-1,3-diamine has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function. Additionally, 2-Methylcyclohexane-1,3-diamine has been found to exhibit cardioprotective effects by reducing oxidative stress and improving heart function.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methylcyclohexane-1,3-diamine has several advantages for use in laboratory experiments. 2-Methylcyclohexane-1,3-diamine is readily available and can be synthesized using simple synthetic methods. Additionally, 2-Methylcyclohexane-1,3-diamine exhibits low toxicity and is relatively stable, making it suitable for use in various biological assays. However, one limitation of 2-Methylcyclohexane-1,3-diamine is that it has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Methylcyclohexane-1,3-diamine. One potential area of research is the development of novel 2-Methylcyclohexane-1,3-diamine derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 2-Methylcyclohexane-1,3-diamine and its potential applications in the treatment of neurodegenerative diseases and cancer. Finally, more studies are needed to investigate the safety and toxicity of 2-Methylcyclohexane-1,3-diamine in animal models and humans.
Méthodes De Synthèse
The synthesis of 2-Methylcyclohexane-1,3-diamine involves the reaction of 2-methylcyclohexanone with hydrazine hydrate in the presence of a catalyst. The reaction proceeds via a condensation reaction, where the carbonyl group of the ketone reacts with the hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the 2-Methylcyclohexane-1,3-diamine product.
Applications De Recherche Scientifique
2-Methylcyclohexane-1,3-diamine has been extensively studied for its biological activity and has been found to exhibit various pharmacological effects. 2-Methylcyclohexane-1,3-diamine has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. Additionally, 2-Methylcyclohexane-1,3-diamine has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
13897-56-8 |
|---|---|
Nom du produit |
2-Methylcyclohexane-1,3-diamine |
Formule moléculaire |
C7H16N2 |
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
2-methylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C7H16N2/c1-5-6(8)3-2-4-7(5)9/h5-7H,2-4,8-9H2,1H3 |
Clé InChI |
KHBBRIBQJGWUOW-UHFFFAOYSA-N |
SMILES |
CC1C(CCCC1N)N |
SMILES canonique |
CC1C(CCCC1N)N |
Autres numéros CAS |
13897-56-8 |
Description physique |
Liquid |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





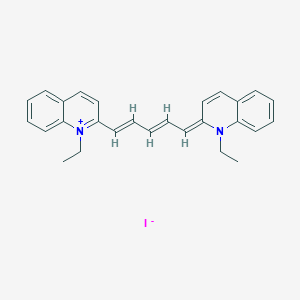
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)

![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
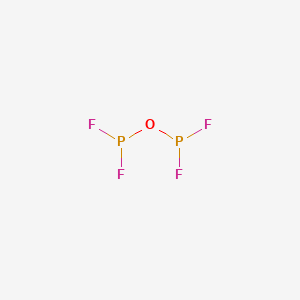

![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)

